4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is a complex organic compound that combines a piperazine ring with a chlorophenyl group and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group. This can be achieved by reacting piperazine with 4-chlorobenzyl chloride under basic conditions.
Coupling with Indole: The chlorophenyl-piperazine derivative is then coupled with an indole derivative, such as indole-3-carboxaldehyde, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with histamine receptors, serotonin receptors, or other neurotransmitter systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, allergy, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the indole group.
(4-Chlorophenyl)phenylmethylpiperazine: Similar structure but with a phenylmethyl group instead of the indole moiety.
Uniqueness
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is unique due to the combination of the indole and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C19H19ClN4 |
---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C19H19ClN4/c20-16-5-7-17(8-6-16)23-9-11-24(12-10-23)22-14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13-14,21H,9-12H2/b22-14+ |
InChI-Schlüssel |
KIVUFUUFLVRUPO-HYARGMPZSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.